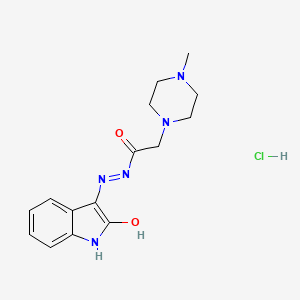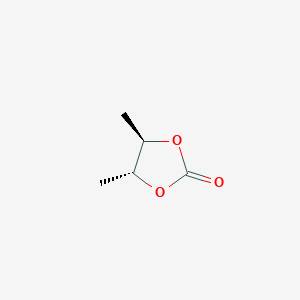
9Kyt3JV5W2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2,3-Butylene carbonate is an organic compound with the molecular formula C(_5)H(_8)O(_3). It is an ester with a carbonate functional group bonded to both free ends of the trans-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms, and can be viewed as a derivative of dioxolane, specifically trans-4,5-dimethyl-1,3-dioxolan-2-one . It is known for its use as an aprotic polar solvent and has been proposed as an ingredient in the electrolyte of lithium batteries .
準備方法
Synthetic Routes and Reaction Conditions
Trans-2,3-Butylene carbonate can be synthesized through the reaction of 2,3-butanediol with phosgene or its derivatives under controlled conditions. The reaction typically involves the formation of a cyclic carbonate intermediate, which is then purified to obtain the final product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of trans-2,3-butylene carbonate involves large-scale chemical reactors where 2,3-butanediol is reacted with phosgene or other carbonylating agents. The process is optimized for high yield and purity, often involving multiple stages of purification, including distillation and crystallization, to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Trans-2,3-Butylene carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various carbonates, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Trans-2,3-Butylene carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its aprotic and polar nature.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism by which trans-2,3-butylene carbonate exerts its effects depends on its application. In lithium batteries, it acts as a solvent in the electrolyte, facilitating the movement of lithium ions between the anode and cathode. Its molecular structure allows it to stabilize the electrolyte and improve battery performance. In chemical reactions, its role as a solvent or reactant influences the reaction pathways and outcomes.
類似化合物との比較
Trans-2,3-Butylene carbonate can be compared with other similar compounds such as:
Cis-2,3-Butylene carbonate: A stereoisomer with different spatial arrangement of atoms.
1,2-Butylene carbonate: Another isomer with the carbonate group bonded to different carbon atoms.
Propylene carbonate: A related compound with a similar structure but different chemical properties.
Trans-2,3-Butylene carbonate is unique due to its specific molecular configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications such as in lithium battery electrolytes .
特性
CAS番号 |
51260-48-1 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC名 |
(4R,5R)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1 |
InChIキー |
LWLOKSXSAUHTJO-QWWZWVQMSA-N |
異性体SMILES |
C[C@@H]1[C@H](OC(=O)O1)C |
正規SMILES |
CC1C(OC(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


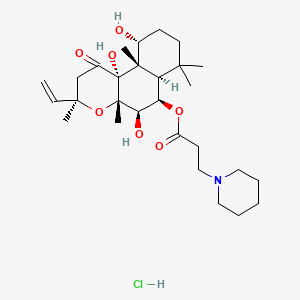
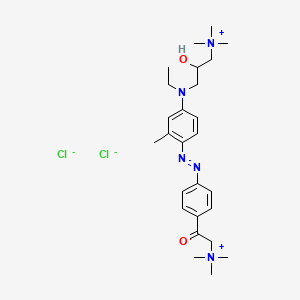
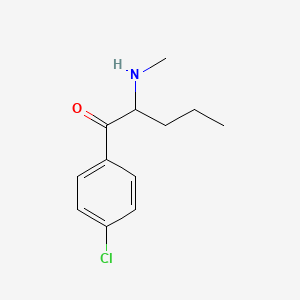
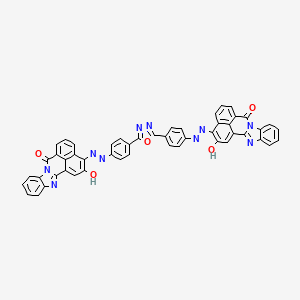
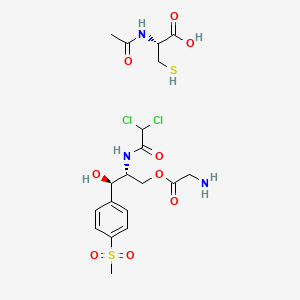
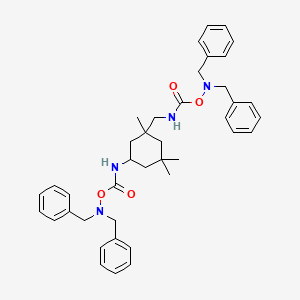
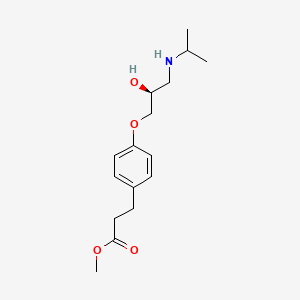
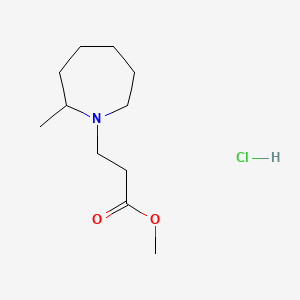

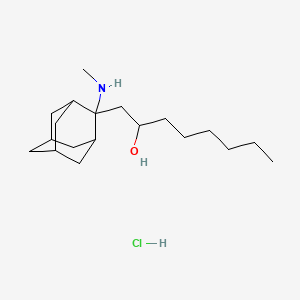
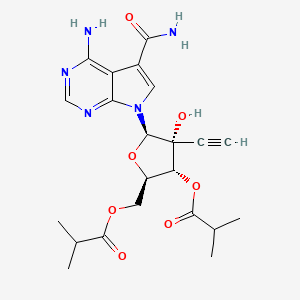

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
